molecular formula C14H22N4O2 B1504911 (1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester CAS No. 596817-39-9

(1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester

Cat. No. B1504911
CAS RN: 596817-39-9
M. Wt: 278.35 g/mol
InChI Key: VEXKSFQGMHFQIT-UHFFFAOYSA-N
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Description

(1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been found to have potent activity against various kinases, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

(1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester acts as a potent inhibitor of several kinases, including BTK, ITK, and TEC. By inhibiting these kinases, this compound disrupts cellular signaling pathways that are critical for the survival and proliferation of cancer cells and immune cells. This compound has been found to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines in immune cells, making it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have potent activity against several kinases, making it a promising candidate for the treatment of various diseases. In preclinical studies, this compound has been found to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines in immune cells. This compound has also been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester is its potent activity against several kinases, making it a promising candidate for the treatment of various diseases. This compound has also been found to have a favorable safety profile, making it suitable for use in clinical trials. However, one limitation of this compound is its high cost, which may limit its accessibility to researchers with limited funding.

Future Directions

There are several future directions for the research and development of (1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester. One potential application of this compound is in the treatment of cancer, where it has shown promising results in preclinical studies. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another potential application of this compound is in the treatment of autoimmune disorders and inflammatory diseases, where it has been found to inhibit the production of inflammatory cytokines. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in these diseases. Overall, the future directions for this compound are promising, and further research is needed to fully understand its potential therapeutic applications.

Scientific Research Applications

(1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has been found to have potent activity against several kinases, including BTK, ITK, and TEC. These kinases play a crucial role in various cellular signaling pathways, making them attractive targets for drug development.

properties

IUPAC Name

tert-butyl N-(1-pyrimidin-4-ylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-5-8-18(9-6-11)12-4-7-15-10-16-12/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXKSFQGMHFQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699381
Record name tert-Butyl [1-(pyrimidin-4-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

596817-39-9
Record name 1,1-Dimethylethyl N-[1-(4-pyrimidinyl)-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596817-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(pyrimidin-4-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 395 mg [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester in 10 mL ethanol and 0.3 mL acetic acid, 20 mg Pd/C (10%) were added and the mixture purged with argon for 10 min. Then the mixture was stirred under a hydrogen atmosphere for 5 h at RT. After addition of 10 mL ethyl acetate the reaction mixture was filtered through a pad of celite. The solvent was evaporated under reduced pressure and the residue codistilled twice with toluene to give the product as a white solid. Yield: 468 mg.
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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